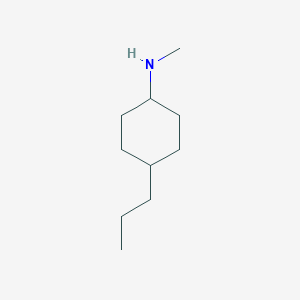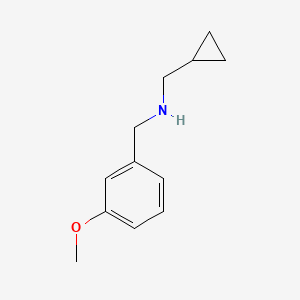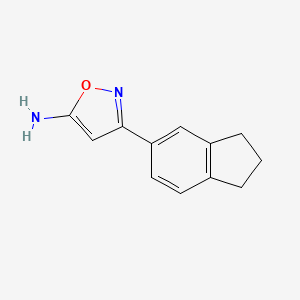
N-methyl-4-propylcyclohexan-1-amine
Vue d'ensemble
Description
N-methyl-4-propylcyclohexan-1-amine is a chemical compound that belongs to the class of cyclohexylamines. It has the molecular formula C10H21N and a molecular weight of 155.28 g/mol. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexylamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction temperature is usually maintained between 50-70°C . Another method involves the reductive amination of cyclohexanone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, primary amines
Substitution: Various substituted cyclohexylamines
Applications De Recherche Scientifique
N-methyl-4-propylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of N-methyl-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets by binding to them and altering their function. This can lead to changes in neurotransmitter levels and signaling pathways, which may contribute to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with similar structural features but lacks the N-methyl and propyl groups.
N-methylcyclohexylamine: Similar to N-methyl-4-propylcyclohexan-1-amine but without the propyl group.
4-propylcyclohexan-1-amine: Similar but lacks the N-methyl group.
Uniqueness
This compound is unique due to the presence of both the N-methyl and propyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-methyl-4-propylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-4-9-5-7-10(11-2)8-6-9/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVHXOJKBLEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)





![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)
amine](/img/structure/B1414723.png)
![Methyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B1414726.png)

